molecular formula C16H12 B12579824 1-Ethynyl-4-(2-phenylethenyl)benzene CAS No. 301684-13-9

1-Ethynyl-4-(2-phenylethenyl)benzene

Cat. No.: B12579824
CAS No.: 301684-13-9
M. Wt: 204.27 g/mol
InChI Key: CZTGWVKPRYCZIG-UHFFFAOYSA-N
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Description

1-Ethynyl-4-(2-phenylethenyl)benzene (IUPAC name: benzene substituted with an ethynyl group at position 1 and a 2-phenylethenyl group at position 4) is a conjugated aromatic compound characterized by a central benzene ring functionalized with both an ethynyl (–C≡CH) and a styryl (–CH=CHPh) moiety. This structure enables extended π-conjugation, making it valuable in materials science, catalysis, and organic electronics. The compound is synthesized via palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which links aryl halides with terminal alkynes . Applications include its use as a precursor for metal complexes (e.g., Au-based catalysts) and as a building block for organic semiconductors .

Properties

CAS No.

301684-13-9

Molecular Formula

C16H12

Molecular Weight

204.27 g/mol

IUPAC Name

1-ethynyl-4-(2-phenylethenyl)benzene

InChI

InChI=1S/C16H12/c1-2-14-8-10-16(11-9-14)13-12-15-6-4-3-5-7-15/h1,3-13H

InChI Key

CZTGWVKPRYCZIG-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=C(C=C1)C=CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethynyl-4-(2-phenylethenyl)benzene typically involves the following steps:

    Starting Materials: Benzene derivatives such as 1-bromo-4-ethynylbenzene and styrene.

    Reaction Conditions: The synthesis can be carried out using palladium-catalyzed coupling reactions, such as the Sonogashira coupling reaction. This reaction involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.

    Reaction Conditions: The reaction is typically conducted in an inert atmosphere (e.g., nitrogen or argon) and requires a base such as triethylamine or potassium carbonate.

Industrial Production Methods

Industrial production methods for 1-Ethynyl-4-(2-phenylethenyl)benzene may involve large-scale palladium-catalyzed coupling reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Ethynyl-4-(2-phenylethenyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the ethynyl and phenylethenyl groups to alkanes.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.

    Reduction: Formation of alkanes.

    Substitution: Introduction of halogen, nitro, or other functional groups onto the benzene ring.

Scientific Research Applications

1-Ethynyl-4-(2-phenylethenyl)benzene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 1-Ethynyl-4-(2-phenylethenyl)benzene involves its interaction with molecular targets and pathways. The compound’s ethynyl and phenylethenyl groups can participate in various chemical reactions, influencing its reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its application, such as in biological systems or material science.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, and properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
1-Ethynyl-4-(2-phenylethenyl)benzene Ethynyl (-C≡CH), Styryl (-CH=CHPh) C₁₆H₁₂ 204.27 Extended conjugation; used in catalysis and thermoelectric materials
1-Ethynyl-4-(phenylethynyl)benzene (PE2) Ethynyl (-C≡CH), Phenylethynyl (-C≡CPh) C₁₆H₁₀ 202.26 Enhanced conjugation length; semiconductor in Si nanocrystal functionalization
1-Methoxy-4-(2-phenylethenyl)benzene Methoxy (-OMe), Styryl (-CH=CHPh) C₁₅H₁₄O 210.27 Reduced electron density; antimicrobial activity in hydroxystilbene derivatives
1-Methyl-4-(2-phenylethenyl)benzene Methyl (-CH₃), Styryl (-CH=CHPh) C₁₅H₁₄ 194.28 Lower conjugation; intermediate in ester reduction reactions
4-Bromostilbene Bromo (-Br), Styryl (-CH=CHPh) C₁₄H₁₁Br 259.15 Halogenated derivative; photoluminescence studies
1-Ethynyl-4-(trans-4-propylcyclohexyl)benzene Ethynyl (-C≡CH), trans-4-propylcyclohexyl C₁₇H₂₂ 226.36 Bulky substituent; stabilizes Au complexes for catalytic applications
1-Ethynyl-4-((4-nitrophenyl)ethynyl)benzene Ethynyl (-C≡CH), 4-nitrophenylethynyl (-C≡CC₆H₄NO₂) C₁₆H₉NO₂ 247.25 Electron-withdrawing nitro group; precursor for high-energy materials (handling hazards: H302, H315)

Key Structural and Functional Differences

Conjugation and Electronic Properties
  • Ethynyl vs. Styryl vs. Phenylethynyl Groups :
    • The ethynyl group in 1-Ethynyl-4-(2-phenylethenyl)benzene contributes to linear conjugation, while the styryl group introduces a double bond that enhances planarity. PE2 (1-ethynyl-4-(phenylethynyl)benzene) exhibits even greater conjugation due to two ethynyl groups, improving charge transport in thermoelectric materials .
    • Methoxy and methyl substituents (e.g., 1-Methoxy-4-(2-phenylethenyl)benzene) reduce conjugation, lowering thermal stability and electronic conductivity compared to ethynyl derivatives .
Reactivity in Catalytic Hydrogenation
  • Terminal alkynes like 1-Ethynyl-4-(2-phenylethenyl)benzene undergo selective semi-hydrogenation to vinyl or ethyl groups. For example, Pt–NPs/N–C catalysts convert PE2 to 1-styryl-4-vinylbenzene (75% selectivity) via interaction with the –C≡C group .
  • Brominated analogs (e.g., 4-Bromostilbene) show reduced reactivity in hydrogenation due to steric and electronic effects from the halogen .

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